molecular formula C21H17FN4O5 B2847389 1-(4-fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-20-1

1-(4-fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2847389
CAS No.: 1105212-20-1
M. Wt: 424.388
InChI Key: VALFWUQTZYDYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a structurally complex heterocyclic compound featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at the 1-position and a carbohydrazide moiety at the 3-position. The carbohydrazide is further functionalized with a 2-(4-nitrophenyl)acetyl group, introducing electron-withdrawing nitro and aromatic groups.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N'-[2-(4-nitrophenyl)acetyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O5/c22-16-7-3-15(4-8-16)13-25-11-1-2-18(21(25)29)20(28)24-23-19(27)12-14-5-9-17(10-6-14)26(30)31/h1-11H,12-13H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALFWUQTZYDYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with biological systems, particularly in the context of cardiovascular and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by experimental data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H17FN4O5
  • Molecular Weight : 424.4 g/mol
  • CAS Number : 1105212-20-1

The compound features a dihydropyridine core, which is known for its role in calcium channel blocking activity, making it a subject of interest in cardiovascular research.

Cardiovascular Effects

Research has indicated that derivatives of dihydropyridine, including compounds similar to this compound, exhibit significant hypotensive effects. A study involving synthesized 1,4-dihydropyridines demonstrated that these compounds effectively decreased mean arterial blood pressure (MABP) in male rats while increasing heart rate . The hypotensive effects were observed to be dose-dependent and were compared against nifedipine, a well-known calcium channel blocker.

CompoundDose (mg/kg)Effect on MABPHeart Rate Change
Nifedipine2Significant decreaseLess than synthesized compounds
5b4Highest decreaseIncreased
5c4Moderate decreaseIncreased
5a4Lower decreaseIncreased
5d4Lowest decreaseIncreased

The results suggest that the synthesized compounds have a greater chronotropic effect compared to nifedipine at similar doses .

The proposed mechanism of action for the cardiovascular effects of this compound involves:

  • Calcium Channel Blockade : Dihydropyridine derivatives typically act as calcium antagonists, inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.
  • Nitric Oxide Pathway : The nitrophenyl group may enhance nitric oxide production, contributing to vasodilation and anti-inflammatory effects.

Case Studies and Experimental Findings

In a controlled study on novel dihydropyridine derivatives:

  • Objective : Evaluate hypotensive effects and heart rate changes.
  • Methodology : Male rats were administered varying doses of synthesized compounds via cannulation for precise measurement of MABP.
  • Results : All tested compounds exhibited significant hypotensive effects compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes several compounds with structural similarities to the target molecule, particularly in their dihydropyridine or heterocyclic cores and substituted benzyl/aryl groups. Below is a detailed comparison:

Core Structural Similarities and Substituent Variations

Compound Name (Simplified) Core Structure Key Substituents Molecular Formula (Calculated) Molecular Weight (g/mol) Evidence ID
Target Compound 1,2-dihydropyridine 4-fluorobenzyl; 2-(4-nitrophenyl)acetyl carbohydrazide C₂₁H₁₆FN₅O₅* 437.38 N/A
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide 1,2-dihydropyridine 2-chloro-6-fluorobenzyl; 4-acetylphenyl carboxamide C₂₂H₁₇ClFN₂O₃ 435.83
5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Pyrazolo-pyridine Benzyl; cycloheptyl carboxamide; phenyl C₂₉H₂₉N₃O₂ 467.56
Ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzoate Imidazolidinone 3,4-dimethoxyphenyl; 4-propoxyanilino; ethyl benzoate C₃₂H₃₆N₄O₆S 628.71

Notes:

  • Compound : The 2-chloro-6-fluorobenzyl substituent increases steric bulk and electronegativity relative to the target’s 4-fluorobenzyl group, which may alter pharmacokinetic properties .
  • Compound: The imidazolidinone core and sulfanylidene group differ fundamentally from the dihydropyridine scaffold, suggesting divergent biological targets .

Functional Group Analysis

  • Electron-Withdrawing Groups (EWGs) : The target’s 4-nitrophenylacetyl group is a stronger EWG than the acetyl group in ’s compound, which could enhance electrophilic character in reactions or intermolecular interactions .

Hypothetical Pharmacological Implications

  • The nitro group may confer enhanced binding to nitroreductase enzymes or oxidative stress-related targets compared to acetyl or methoxy analogs .
  • The carbohydrazide linker in the target could facilitate hydrogen bonding, a feature absent in carboxamide-containing analogs like ’s compound .

Q & A

Basic Research Questions

What are the key challenges in synthesizing 1-(4-fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution, hydrazide coupling, and cyclization. Key challenges include controlling regioselectivity during hydrazide formation and avoiding side reactions (e.g., hydrolysis of the nitrophenyl group). Optimal conditions involve:

  • Temperature control : Maintaining 0–5°C during hydrazide coupling to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol aids in crystallization .
  • Catalysts : Piperidine (0.5–1.0 mol%) accelerates cyclization steps .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity .

What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons, δ ~160 ppm for C-F) and the nitrophenylacetyl moiety (δ ~8.2 ppm for nitro-group protons) .
  • IR spectroscopy : Look for carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) to verify hydrazide and dihydropyridine moieties .
  • Mass spectrometry (HRMS) : Validate molecular weight (calculated for C₂₁H₁₆FN₅O₄: 437.11 g/mol) with <2 ppm error .

How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:
Start with in vitro assays targeting common pharmacological pathways:

  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Screen against COX-2 or kinases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding between the carbohydrazide group and Arg120 .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and nitro-group charge density to predict bioactivity .
  • MD simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity changes .

How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity validation : Reanalyze compound batches via HPLC (C18 column, 70:30 MeOH/H₂O) to rule out impurities .
  • Assay standardization : Compare protocols for consistency in cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Meta-analysis : Statistically pool data from ≥3 independent studies using Cohen’s d to quantify effect sizes .

What strategies can improve the metabolic stability of this compound for in vivo studies?

Methodological Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-fluorobenzyl position to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the hydrazide group as a tert-butyl carbamate, which hydrolyzes in vivo .
  • Plasma stability assays : Incubate with rat plasma (37°C, 24 hr) and monitor degradation via LC-MS .

How can researchers validate the proposed reaction mechanism for the cyclization step?

Methodological Answer:

  • Isotopic labeling : Synthesize ¹⁵N-labeled hydrazide precursor to track nitrogen migration during cyclization via 2D NMR .
  • Kinetic studies : Monitor reaction progress using in-situ IR to detect intermediate formation (e.g., enol tautomers) .
  • DFT calculations : Compare activation energies of proposed pathways (e.g., [1,5]-hydride shift vs. nucleophilic attack) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.